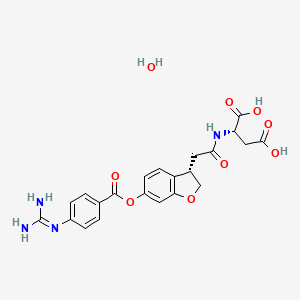
Sucunamostat hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of Sucunamostat hydrate involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of organic reactions involving specific reagents and catalysts .
Analyse Chemischer Reaktionen
Sucunamostat hydrate undergoes various chemical reactions, primarily focusing on its interaction with enteropeptidase. The compound can slowly dissociate from enteropeptidase in vitro, effectively inhibiting protein digestion in vivo. The major reactions include:
Inhibition of enteropeptidase: This compound binds to enteropeptidase, preventing it from activating other digestive enzymes.
Reversible binding: The compound can reversibly bind to enteropeptidase, allowing for controlled inhibition.
Wissenschaftliche Forschungsanwendungen
Sucunamostat hydrate has a wide range of scientific research applications, including:
Wirkmechanismus
Sucunamostat hydrate exerts its effects by inhibiting enteropeptidase, an enzyme responsible for activating digestive proteases. By binding to enteropeptidase, the compound prevents the enzyme from converting inactive zymogens into active proteases, thereby inhibiting protein digestion. This mechanism is particularly useful in treating conditions where protein digestion needs to be controlled .
Vergleich Mit ähnlichen Verbindungen
Sucunamostat hydrate is unique due to its high selectivity and reversible binding to enteropeptidase. Similar compounds include:
Sucunamostat hydrochloride: Another form of Sucunamostat with similar inhibitory properties.
This compound stands out due to its oral activity and reversible inhibition, making it a promising candidate for therapeutic applications.
Eigenschaften
Molekularformel |
C22H24N4O9 |
|---|---|
Molekulargewicht |
488.4 g/mol |
IUPAC-Name |
(2S)-2-[[2-[(3S)-6-[4-(diaminomethylideneamino)benzoyl]oxy-2,3-dihydro-1-benzofuran-3-yl]acetyl]amino]butanedioic acid;hydrate |
InChI |
InChI=1S/C22H22N4O8.H2O/c23-22(24)25-13-3-1-11(2-4-13)21(32)34-14-5-6-15-12(10-33-17(15)8-14)7-18(27)26-16(20(30)31)9-19(28)29;/h1-6,8,12,16H,7,9-10H2,(H,26,27)(H,28,29)(H,30,31)(H4,23,24,25);1H2/t12-,16+;/m1./s1 |
InChI-Schlüssel |
LVNUPHAWDBAWTB-KKJWGQAZSA-N |
Isomerische SMILES |
C1[C@H](C2=C(O1)C=C(C=C2)OC(=O)C3=CC=C(C=C3)N=C(N)N)CC(=O)N[C@@H](CC(=O)O)C(=O)O.O |
Kanonische SMILES |
C1C(C2=C(O1)C=C(C=C2)OC(=O)C3=CC=C(C=C3)N=C(N)N)CC(=O)NC(CC(=O)O)C(=O)O.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


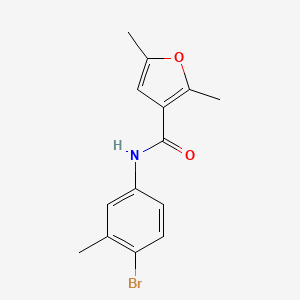
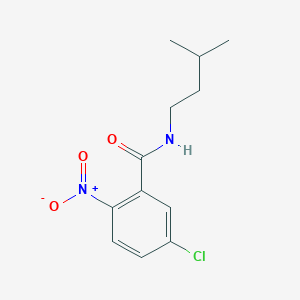
![(1S)-3,3'-Bis[2,6-bis(1-methylethyl)-4-tricyclo[3.3.1.13,7]dec-1-ylphenyl][1,1'-binaphthalene]-2,2'-diol](/img/structure/B14907068.png)
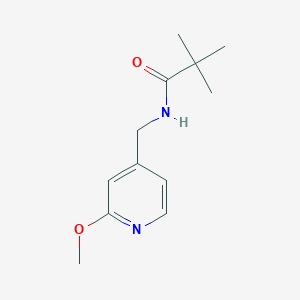

![2-(2-dicyclohexylphosphanylphenyl)-3-[4-(dimethylamino)phenyl]-N,N-dimethylaniline](/img/structure/B14907083.png)
![2-(((3AR,4R,6S,6aS)-6-(7-chloro-5-(propylsulfinyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethan-1-ol](/img/structure/B14907089.png)
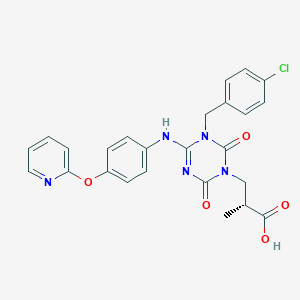


![Ethanethiol, 2-[bis(2-pyridinylmethyl)amino]-](/img/structure/B14907119.png)



